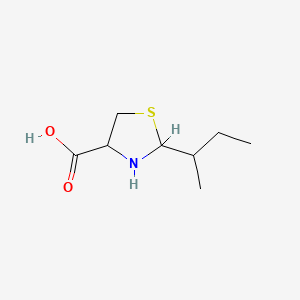

2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-butan-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-3-5(2)7-9-6(4-12-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUSLWYDMLQHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme

- Reactants: Butan-2-amine and thioglycolic acid (mercaptoacetic acid)

- Conditions: Acidic medium (e.g., hydrochloric acid), heating to promote ring closure

- Process: The nucleophilic amine attacks the electrophilic carbonyl of thioglycolic acid, followed by intramolecular cyclization involving the thiol group to form the thiazolidine ring.

Key Features

- This method forms the thiazolidine ring in a one-pot reaction.

- The butan-2-yl group is introduced via the butan-2-amine starting material.

- Acid catalysis and heat are essential to drive the ring closure efficiently.

Substituted Thiourea Cyclization Method

Reaction Scheme

- Reactants: N-(butan-2-yl)thiourea and chloroacetic acid

- Conditions: Basic medium (e.g., sodium hydroxide), moderate heating

- Process: The thiourea derivative undergoes nucleophilic substitution with chloroacetic acid, followed by ring closure to yield the thiazolidine ring.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Cyclization | Butan-2-amine + Thioglycolic acid | Acidic medium, heat | One-pot synthesis, direct butan-2-yl introduction | Requires careful pH and temperature control |

| Thiourea Cyclization | N-(butan-2-yl)thiourea + Chloroacetic acid | Basic medium, moderate heat | Precise substitution control | Multi-step precursor preparation |

| Industrial Acylation Process | 1,3-thiazolidin-4-carboxylic acid + Acid anhydride | Ethanol solvent, 20–120°C, reflux | High yield, scalable, environmentally friendly | Produces mixtures requiring separation |

Research Findings and Analytical Data

- Chromatographic Profiles: Mixtures obtained from industrial acylation show distinct chromatographic peaks corresponding to N-acyl derivatives and thiazolidinium carboxylates, confirming product identity and purity.

- Mass Spectrometry: Mass spectra confirm molecular weights consistent with expected products.

- Infrared Spectroscopy: IR spectra indicate characteristic functional groups such as carboxylic acid and thiazolidine ring vibrations.

- Optical Rotation: Measurements confirm stereochemical integrity of the synthesized compounds.

Summary and Recommendations for Synthesis

- For laboratory-scale synthesis of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid, the direct cyclization of butan-2-amine with thioglycolic acid under acidic conditions is the most straightforward and effective method.

- For enhanced control over substitution and purity, the thiourea cyclization method is recommended.

- For industrial-scale production, adapting the single-stage acylation process with optimized temperature and solvent conditions ensures high yield and product quality.

- Purification typically involves recrystallization or vacuum filtration followed by drying.

Análisis De Reacciones Químicas

Types of Reactions

2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione derivative.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) facilitate ester or amide formation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thione derivatives.

Substitution: Esters and amides of this compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of thiazolidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds with modifications at the 2-position have shown effectiveness against various gram-negative bacteria, making them potential candidates for developing new antibiotics .

Antioxidant Properties

Studies have demonstrated the antioxidant capabilities of thiazolidine derivatives. The presence of the thiazolidine ring contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases .

Tyrosinase Inhibition

Recent research has focused on the design and synthesis of thiazolidine derivatives with potential tyrosinase inhibitory activity. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders . The synthesized compounds showed promising results in inhibiting tyrosinase activity through molecular docking studies.

Pharmaceutical Intermediates

Thiazolidine derivatives serve as intermediates in the synthesis of various pharmaceutical compounds. For example, they are used to create monobactam antibiotics, which are effective against a range of bacterial infections .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several thiazolidine derivatives against common pathogens. The results indicated that certain modifications at the 2-position significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Antioxidant Evaluation

In another investigation, researchers assessed the antioxidant potential of modified thiazolidines using DPPH radical scavenging assays. The findings revealed that specific substitutions increased radical scavenging activity, suggesting their utility in formulating antioxidant supplements .

Table 1: Biological Activities of Thiazolidine Derivatives

Table 2: Synthesis Pathways for Thiazolidine Derivatives

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Synthesis of Monobactams | Thiazolidine derivatives + β-lactams | Acidic conditions | 85 |

| Antioxidant Derivative Synthesis | Thiazolidine + various alkyl groups | Solvent-free conditions | 75 |

Mecanismo De Acción

The mechanism of action of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The thiazolidine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes involved in metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiazolidine-4-Carboxylic Acid Derivatives

Substituent-Driven Structural and Functional Variations

Thiazolidine-4-carboxylic acid derivatives exhibit significant variability in biological activity, solubility, and stability based on substituents at position 2. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Polarity :

- Hydrogen Bonding :

- Hydroxyphenyl derivatives form intramolecular hydrogen bonds, improving solubility , while tert-butoxycarbonyl groups enhance steric protection in antitumor agents .

Actividad Biológica

2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS Number: 1214831-88-5) is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The butan-2-yl group enhances its steric and electronic properties, which may influence its interactions with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains and fungi, although specific data on the spectrum of activity remains limited.

Anticancer Activity

A notable area of investigation is the compound's anticancer potential. In vitro studies have shown that derivatives of thiazolidine-4-carboxylic acids can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated antiproliferative activity against melanoma and prostate cancer cell lines, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal fibroblast cells .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1b | Melanoma | 10 | Induces apoptosis in cancer cells |

| Compound 3id | Prostate Cancer | 0.12 | Inhibits cell cycle progression |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially modulating their activity. This interaction may lead to alterations in metabolic pathways crucial for cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of thiazolidine derivatives:

- Antiproliferative Studies : A series of thiazolidine derivatives were tested for their ability to inhibit tumor growth in vivo using mouse models. For example, compound 1b showed significant tumor growth inhibition at a dosage of 10 mg/kg compared to control treatments .

- Anti-TMV Activity : In agricultural applications, thiazolidine derivatives have been shown to possess antiviral properties against Tobacco Mosaic Virus (TMV), outperforming commercial antiviral agents like ribavirin in certain assays .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thiazolidine derivatives:

| Compound Type | Unique Features |

|---|---|

| Thiazolidine-4-carboxylic acid | Lacks butan-2-yl substitution; different reactivity |

| 2-(Methyl)-1,3-thiazolidine-4-carboxylic acid | Contains methyl group; varied biological activities |

| 2-(Phenyl)-1,3-thiazolidine-4-carboxylic acid | Presence of phenyl group alters properties significantly |

Q & A

Q. What are the common synthetic routes for 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid and its derivatives?

A widely used method involves coupling Boc-protected carboxylic acids with amines via EDCI/HOBT activation in dichloromethane, followed by Boc deprotection using trifluoroacetic acid (TFA). Purification typically employs silica gel column chromatography with gradient elution (e.g., n-hexane:ethyl acetate). This approach ensures high yields (58–76%) and stereochemical control, as demonstrated in the synthesis of 2-arylthiazolidine-4-carboxylic acid amides .

Q. How is the structural integrity of thiazolidine-4-carboxylic acid derivatives confirmed experimentally?

Key techniques include:

- FT-IR spectroscopy : A sharp N-H peak at 1571–1580 cm⁻¹ confirms the presence of the thiazolidine ring in 2-aryl-substituted derivatives .

- NMR and Mass Spectrometry : ¹H NMR (e.g., δ 1.2–1.4 ppm for alkyl chains) and MS data validate molecular weight and functional groups .

- Melting point analysis : Consistent values (e.g., 175–177°C for bromophenyl derivatives) ensure purity .

Q. What in vitro models are used to assess the antimicrobial efficacy of these derivatives?

Standard disc diffusion assays and minimum inhibitory concentration (MIC) tests are employed against Gram-positive (e.g., Bacillus subtilis) and Gram-negative strains (e.g., Pseudomonas aeruginosa). For example, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid showed comparable activity to ciprofloxacin against Klebsiella pneumoniae .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antimicrobial activity of thiazolidine-4-carboxylic acid derivatives?

- Electron-withdrawing substituents : Nitro groups at the para position (e.g., compound 10) enhance activity due to increased electrophilicity, while meta and ortho substitutions are less effective .

- Hydrophobic interactions : Long alkyl chains in amide derivatives (e.g., octadecyl groups) improve membrane permeability, as seen in MIC reductions against methicillin-resistant Staphylococcus aureus (MRSA) .

Q. How do crystallographic techniques like SHELX contribute to understanding molecular conformation?

SHELX programs refine crystal structures to resolve bond lengths, angles, and intermolecular interactions (e.g., O–H⋯O hydrogen bonds). For example, the tert-butoxycarbonyl-protected 2-(4-chlorophenyl) derivative revealed planar thiazolidine rings, critical for docking studies .

Q. What methodological challenges arise in detecting these derivatives in complex matrices?

During distillation or sample preparation, bound-state aldehydes (e.g., 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid in beer) may hydrolyze, skewing analytical results. Researchers must validate stability under experimental conditions to avoid false quantification .

Q. How should discrepancies in antimicrobial activity data across studies be addressed?

Variables include:

- Strain-specific responses : Activity against B. subtilis may not correlate with E. coli due to membrane composition differences .

- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines) are recommended .

Q. What are key considerations for designing in vivo studies on thiazolidine derivatives?

- Dose selection : Prioritize compounds with in vitro MIC values ≤10 µg/mL.

- Control groups : Include vehicle-treated and positive controls (e.g., ciprofloxacin) to benchmark efficacy.

- Pharmacokinetics : Monitor metabolite formation (e.g., aldehyde release) to assess bioavailability, as seen in flavor stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.